molecular formula C12H16O4S B13899058 Ethyl 2-(2-ethylsulfonylphenyl)acetate

Ethyl 2-(2-ethylsulfonylphenyl)acetate

Cat. No.: B13899058
M. Wt: 256.32 g/mol
InChI Key: HBJCFDFBKHZLEQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethylsulfonylphenyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features an ethylsulfonyl group attached to a phenyl ring, which is further connected to an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-ethylsulfonylphenyl)acetate typically involves the esterification of 2-(2-ethylsulfonylphenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

2-(2-ethylsulfonylphenyl)acetic acid+ethanolethyl 2-(2-ethylsulfonylphenyl)acetate+water\text{2-(2-ethylsulfonylphenyl)acetic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} 2-(2-ethylsulfonylphenyl)acetic acid+ethanol→ethyl 2-(2-ethylsulfonylphenyl)acetate+water

Industrial Production Methods: In an industrial setting, the esterification process is often carried out under reflux conditions with a strong acid catalyst such as sulfuric acid. The reaction mixture is heated to promote the formation of the ester, and the water by-product is continuously removed to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-(2-ethylsulfonylphenyl)acetate can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(2-ethylsulfonylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism by which ethyl 2-(2-ethylsulfonylphenyl)acetate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfonyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Ethyl benzoate: An ester with a floral odor, used in perfumes.

Uniqueness: Ethyl 2-(2-ethylsulfonylphenyl)acetate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to simpler esters. This makes it valuable in specialized applications where specific interactions with biological or chemical targets are required.

Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

ethyl 2-(2-ethylsulfonylphenyl)acetate

InChI

InChI=1S/C12H16O4S/c1-3-16-12(13)9-10-7-5-6-8-11(10)17(14,15)4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

HBJCFDFBKHZLEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1S(=O)(=O)CC

Origin of Product

United States

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